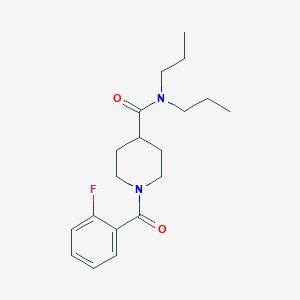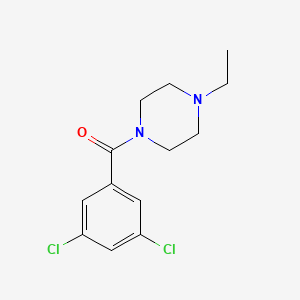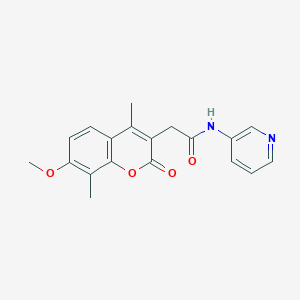![molecular formula C8H8N4O2 B4814212 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE](/img/structure/B4814212.png)
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
Descripción general
Descripción
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug discovery . The presence of both imidazole and pyrazole rings in the structure makes this compound particularly interesting for various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a pyrazole derivative under mild conditions. This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and automated synthesis platforms, are likely employed to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyrazole: A simpler pyrazole derivative with similar biological activities.
Imidazole: A basic heterocyclic compound with a wide range of applications in chemistry and biology.
Pyrazole: Another basic heterocyclic compound known for its diverse biological activities.
Uniqueness
What sets 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE apart is its combined imidazole and pyrazole structure, which provides a unique set of chemical and biological properties. This dual-ring system allows for more complex interactions with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
(5E)-5-[(1-methylpyrazol-4-yl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-4-5(3-9-12)2-6-7(13)11-8(14)10-6/h2-4H,1H3,(H2,10,11,13,14)/b6-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKVKHHQAOVCIE-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/2\C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[2-(4-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4814136.png)
![ethyl 4-{5-[2-amino-1-(4-bromo-2-methylphenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-furyl}benzoate](/img/structure/B4814144.png)
![1-butyl-4-[(2,6-dimethylmorpholin-4-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4814156.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4814160.png)
![N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4814167.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4814168.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4814173.png)
![7-(CHLORODIFLUOROMETHYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4814183.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4814191.png)


![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B4814196.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4814204.png)

